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Compound of Interest

Compound Name: N-Nitrosodiethylamine

Cat. No.: B121230

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodiethylamine (NDEA) is a potent, well-characterized genotoxic carcinogen
belonging to the N-nitrosamine class of compounds. Its widespread presence in the
environment, including in certain foods, tobacco smoke, and as a contaminant in some
pharmaceuticals, necessitates a thorough understanding of its toxicological profile. This
technical guide provides a comprehensive overview of the toxicology of NDEA, with a focus on
its chemical properties, metabolic activation, mechanisms of toxicity, carcinogenicity, and
genotoxicity. Detailed experimental protocols for key toxicological assays and visual
representations of critical pathways are included to support researchers and drug development
professionals in their risk assessment and mitigation efforts.

Chemical and Physical Properties

NDEA is a light-sensitive, volatile, clear yellow oil with an amine or aromatic odor. It is soluble in
water, lipids, and other organic solvents. When heated to decomposition, it emits toxic fumes of
nitrogen oxides.
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Property Value Reference
Chemical Formula C4H10N20

Molecular Weight 102.14 g/mol

CAS Number 55-18-5

Boiling Point 175-177 °C (351 °F)

Melting Point <25°C

Specific Gravity 0.9422 at 20°C/4°C

Vapor Pressure 5.7 mmHg at 25°C (77°F)

Flash Point 63 °C (145 °F)

Water Solubility =100 mg/mL at 21°C (70°F)

Metabolism and Mechanism of Toxicity

The toxicity of NDEA is intrinsically linked to its metabolic activation, primarily in the liver. This
process is crucial for its carcinogenic and mutagenic effects.

Metabolic Activation

NDEA itself is not the ultimate carcinogen. It requires bioactivation by the cytochrome P450
(CYP) family of enzymes. The principal enzymes involved in the metabolic activation of NDEA
are CYP2E1 and CYP2AG6.

The metabolic process begins with the a-hydroxylation of one of the ethyl groups of NDEA.
This enzymatic reaction forms an unstable intermediate, a-hydroxy-N-nitrosodiethylamine.
This intermediate spontaneously decomposes to yield acetaldehyde and a highly reactive
ethyldiazonium ion (CH3CH2N2+).

A minor metabolic pathway involves [3-hydroxylation, which results in the formation of a
hydroxyethyldiazonium ion that can lead to hydroxyethylation of DNA.
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Metabolic activation and toxicity pathway of NDEA.
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DNA Adduct Formation

The ethyldiazonium ion is a potent alkylating agent that readily reacts with nucleophilic sites on
DNA bases. This covalent binding forms DNA adducts, which are considered the primary
initiating event in NDEA-induced carcinogenesis. Key pro-mutagenic DNA adducts formed by
NDEA include O4-ethylthymidine and O6-ethylguanine. If these adducts are not repaired by
cellular DNA repair mechanisms before DNA replication, they can lead to mispairing of bases
and result in permanent mutations, such as G:C to A:T transitions.

Oxidative Stress

The metabolism of NDEA also leads to the generation of reactive oxygen species (ROS),
inducing a state of oxidative stress. This imbalance between the production of ROS and the
cell's antioxidant defense capacity can lead to cellular damage. ROS can damage lipids (lipid
peroxidation), proteins, and DNA, further contributing to the cytotoxicity and carcinogenicity of
NDEA. The liver and kidneys are particularly susceptible to NDEA-induced oxidative stress.

Toxicological Data
Acute Toxicity

The acute toxicity of NDEA varies by species and route of administration.

Species Route of Administration LD50 (mg/kg body weight)

Rat Oral 200 - 280

Mouse Oral 200

Rat Intraperitoneal 100 - 200
Carcinogenicity

NDEA is a potent multi-species and multi-organ carcinogen. It has been shown to induce
tumors in various animal models, with the liver being the primary target organ.
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. . Route of Dosing Primary Target

Species/Strain . . . Tumor Type

Administration Regimen Organ(s)
) ) 200 mg/kg ) Hepatocellular
Wistar Rat Intraperitoneal ) Liver ]
(single dose) Carcinoma
_ 1.5mgand 7.5 .

Syrian Golden ) Papillomas,
Intratracheal mg (total dose Respiratory Tract ]

Hamster Carcinomas

over 15 weeks)

Genotoxicity

NDEA is a well-established genotoxic agent. Its genotoxicity is a direct consequence of its
metabolic activation to a DNA-reactive species.

Assay System Result

Ames Test (Bacterial Reverse Salmonella typhimurium (with

] ] o Positive
Mutation Assay) metabolic activation)
In vivo Micronucleus Test Rodent bone marrow Positive
In vivo Comet Assay Rodent liver Positive
Transgenic Rodent (TGR) ) o .
Big Blue® mice liver Positive

Mutation Assay

Target Organ Toxicity

The primary target organs for NDEA toxicity are the liver and, to a lesser extent, the kidneys.

o Hepatotoxicity: NDEA induces severe liver damage, including necrosis, fibrosis, and
cirrhosis, which can progress to hepatocellular carcinoma. The liver's high concentration of
CYP enzymes makes it the principal site of NDEA metabolic activation and subsequent
toxicity.

o Nephrotoxicity: The kidneys can also be affected by NDEA, with evidence of oxidative stress
and alterations in kidney function.
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Experimental Protocols
In Vivo Carcinogenicity Bioassay in Rats

This protocol provides a general framework for assessing the carcinogenic potential of NDEA in

a rodent model.
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Workflow for an in vivo carcinogenicity bioassay.
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1. Animal Selection and Acclimatization:
o Species: Wistar rats (or other appropriate rodent strain).
o Age: 6-8 weeks at the start of the study.

o Acclimatization: Animals are housed in a controlled environment for at least one week
prior to the start of the experiment to adapt to laboratory conditions.

2. Group Assignment:
o Animals are randomly assigned to different groups (e.g., n=50 per sex per group).

o Groups typically include a negative control (no treatment), a vehicle control (e.g., saline),
and at least two to three dose levels of NDEA.

3. NDEA Administration:

o Route: Intraperitoneal (i.p.) injection is a common route for NDEA administration in liver
carcinogenesis models.

o Dosing Regimen: A single high dose (e.g., 200 mg/kg) or repeated lower doses can be
used to induce tumor formation.

4. Observation Period:
o Duration: The observation period is typically long-term, ranging from 18 to 24 months.

o Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and
food/water consumption are recorded weekly.

5. Necropsy and Histopathology:
o At the end of the study, all animals are euthanized.

o A complete necropsy is performed, and all organs, with a particular focus on the liver, are
examined for gross lesions.
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o Tissues are collected, fixed in 10% neutral buffered formalin, and processed for

histopathological examination to identify and classify tumors.

e 6. Data Analysis:

o The incidence and multiplicity of tumors in the NDEA-treated groups are compared to the

control groups using appropriate statistical methods.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

. Materials:

Salmonella typhimurium strains (e.g., TA100, TA1535) which are histidine auxotrophs.
N-Nitrosodiethylamine (test substance).

S9 fraction: A liver homogenate from induced rodents (e.g., hamster or rat) that contains
metabolic enzymes (including CYPSs).

Cofactors for the S9 mix (e.g., NADP, glucose-6-phosphate).

Minimal glucose agar plates (deficient in histidine).

. Procedure:

The tester strains are incubated with various concentrations of NDEA in the presence of
the S9 mix.

A control group without NDEA and a positive control with a known mutagen are also
included.

The mixture is plated on minimal glucose agar plates.

The plates are incubated at 37°C for 48-72 hours.

. Interpretation:
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o If NDEA is mutagenic, it will cause a reverse mutation in the Salmonella strains, allowing
them to synthesize their own histidine and grow on the minimal agar plates.

o A significant increase in the number of revertant colonies in the NDEA-treated plates
compared to the control plates indicates a positive mutagenic response.

Conclusion

N-Nitrosodiethylamine is a potent genotoxic carcinogen, with its toxicity primarily mediated
through metabolic activation in the liver. The resulting formation of DNA adducts and induction
of oxidative stress are key initiating events in its carcinogenic process. The comprehensive
toxicological data presented in this guide, including quantitative toxicity values and detailed
experimental protocols, provide a valuable resource for researchers, scientists, and drug
development professionals. A thorough understanding of the toxicological profile of NDEA is
essential for conducting accurate risk assessments and implementing strategies to mitigate
human exposure to this hazardous compound.

 To cite this document: BenchChem. [N-Nitrosodiethylamine (NDEA): A Comprehensive
Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121230#toxicological-profile-of-n-
nitrosodiethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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